3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Beschreibung
This compound (CAS RN: 857494-29-2, Molecular Weight: 411.43) features a pyrrolidine-2,5-dione core substituted with a 4-fluorophenyl group at position 1 and a piperazine ring at position 2. The piperazine moiety is further modified with a 1,3-benzodioxol-5-ylmethyl group. Its structure is characterized by the following features:
Eigenschaften
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c23-16-2-4-17(5-3-16)26-21(27)12-18(22(26)28)25-9-7-24(8-10-25)13-15-1-6-19-20(11-15)30-14-29-19/h1-6,11,18H,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORMNJNVKZOTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound features multiple pharmacophoric elements including a pyrrolidine ring, piperazine , and a benzodioxole moiety, which contribute to its biological activity. The IUPAC name reflects its complex structure:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₀N₄O₃ |
| Molecular Weight | 430.52 g/mol |
| CAS Number | 1144466-91-0 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxole Moiety : This is achieved through the reaction of catechol with formaldehyde.
- Piperazine and Piperidine Introduction : The benzodioxole derivative is then reacted with piperazine under controlled conditions.
- Final Coupling : The final step involves attaching a pyrrolidine derivative to form the target compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate various signaling pathways, influencing cellular responses such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Anti-inflammatory Properties
Compounds with similar structural frameworks have been evaluated for their anti-inflammatory effects. In vitro studies suggest that they can reduce pro-inflammatory cytokine levels in cell cultures, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against pancreatic cancer cell lines. In one study, it exhibited cytostatic activity, suggesting its potential as a therapeutic agent in oncology .
Case Studies
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Effects :
Wissenschaftliche Forschungsanwendungen
The compound has been investigated for its potential as a dopamine agonist , which is particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. Its structural similarity to other known dopamine agonists suggests it may enhance dopaminergic activity, potentially alleviating symptoms such as tremors and rigidity associated with Parkinson's disease .
Neuroprotective Effects
Research indicates that compounds with similar structures can exhibit neuroprotective properties. For instance, studies have shown that derivatives of benzodioxole can improve cognitive function and counteract age-related memory impairments by enhancing synaptic plasticity and neurogenesis . This suggests that the compound could be further explored for applications in treating cognitive disorders.
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions. One such method includes the coupling of piperazine derivatives with pyrrolidine diones under controlled conditions to yield the desired product. The use of metal-free procedures has been emphasized to avoid contamination with heavy metals during synthesis, which is crucial for pharmaceutical applications .
Parkinson's Disease Treatment
A study highlighted the efficacy of similar compounds in reducing motor symptoms in animal models of Parkinson's disease. These compounds were shown to increase dopamine levels in the striatum, leading to improved motor function .
Cognitive Enhancement
In another research effort, compounds related to this structure demonstrated significant improvements in memory retention in rodent models. The mechanism was attributed to increased neurotrophic factor levels, which are essential for neuronal health and function .
Analyse Chemischer Reaktionen
Chemical Reactivity Analysis
The compound undergoes several characteristic reactions due to its functional groups:
Reaction Types
| Reaction Type | Description | Conditions |
|---|---|---|
| Nucleophilic Substitution | Attack by nucleophiles (e.g., amines, alcohols) at electrophilic sites | Solvents: DMF, THF; Catalysts: DCC, EDC; pH: Neutral to basic |
| Elimination | Loss of small molecules (e.g., H2O) to form double bonds | Elevated temperatures; Solvents: Toluene, xylene |
| Hydrolysis | Cleavage of amide bonds under acidic/basic conditions | Catalysts: HCl, NaOH; Solvents: Water/ethanol mixtures |
Mechanistic Insights
-
Electrophilic Sites : The carbonyl groups in the pyrrolidine-2,5-dione core and the benzodioxole ring are prone to nucleophilic attack.
-
Piperazine Reactivity : The secondary amines in the piperazine ring can participate in alkylation or acylation reactions.
-
Benzodioxole Stability : The benzodioxole moiety is generally stable under standard conditions but may undergo ring-opening under strong acidic or basic conditions.
Analytical Characterization
To confirm the compound’s identity and purity, several analytical techniques are employed:
Structural Confirmation
Comparison of Reaction Outcomes
| Reaction Type | Expected Products | Key Observations |
|---|---|---|
| Nucleophilic Substitution | Amide derivatives or alkylated compounds | High regioselectivity due to steric effects |
| Elimination | Alkenes or aromatic compounds | Requires precise temperature control |
| Hydrolysis | Carboxylic acids or amines | pH-dependent reaction kinetics |
Vergleich Mit ähnlichen Verbindungen
Core Modifications in Pyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione scaffold is a versatile pharmacophore. Key structural analogs and their distinguishing features include:
Key Observations :
- Substituent Effects : The 4-fluorophenyl group in the target compound likely offers better metabolic stability compared to the 4-chlorobenzyl group in Compound 4, as fluorine is less susceptible to oxidative metabolism .
- Benzodioxole Oxidation : Both the target compound and Compound 4 undergo oxidation at the 1,3-benzodioxole moiety, suggesting a common metabolic vulnerability .
- Receptor Specificity : Indole-modified derivatives (e.g., from ) prioritize serotonin receptor interactions, whereas the target compound’s benzodioxole-piperazine system may favor dopaminergic or sigma receptor binding .
Limitations :
- Limited binding data for the target compound compared to indole-based derivatives.
- Unclear pharmacokinetic profile due to benzodioxole’s metabolic liability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione?
- Methodology : Utilize heterocyclic condensation reactions involving pyrrolidine-2,5-dione scaffolds and piperazine derivatives. Key steps include:
- Amine coupling : React 4-(1,3-benzodioxol-5-ylmethyl)piperazine with activated pyrrolidine-2,5-dione precursors under anhydrous conditions (e.g., DCM/DIPEA at 0–25°C).
- Fluorophenyl incorporation : Introduce the 4-fluorophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Table 1 : Representative reaction yields from analogous syntheses (adapted from heterocyclic studies):
| Precursor | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrrolidine-2,5-dione | DIPEA/DCM | 68 | 97 |
| 4-Fluorophenyl bromide | Pd(PPh₃)₄/THF | 72 | 95 |
Q. How can single-crystal X-ray diffraction (SCXRD) be employed to resolve the compound’s 3D structure?
- Methodology :
- Crystallization : Dissolve the compound in a 1:1 ethanol/water mixture and allow slow evaporation at 4°C.
- Data collection : Use a diffractometer (e.g., Agilent Xcalibur) with Cu-Kα radiation (λ = 1.54178 Å) at 291 K. Collect data up to θ = 67.5° .
- Refinement : Apply SHELXL-97 for structure solution, with anisotropic displacement parameters for non-H atoms.
- Key metrics :
- Space group: Orthorhombic (Pccn)
- Unit cell dimensions: a = 21.3085 Å, b = 18.6249 Å, c = 7.4885 Å
- R-factor: <0.05 for high reliability .
Advanced Research Questions
Q. What analytical strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Docking validation : Re-evaluate molecular docking parameters (e.g., grid size, scoring functions) using crystal structure data to ensure accurate ligand-receptor interactions .
- Experimental replication : Perform dose-response assays (e.g., IC₅₀ in enzyme inhibition studies) with strict controls for pH, temperature, and solvent effects.
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., impurity interference, solvent polarity) .
Q. How can stability and purity be rigorously assessed under varying storage conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 14 days.
- Analytical techniques :
- HPLC : Use a C18 column (ACN/0.1% TFA mobile phase) to monitor degradation products.
- Mass spectrometry : Identify degradation fragments via ESI-MS in positive ion mode .
- Acceptance criteria : ≤2% total impurities under ICH Q1A(R2) guidelines.
Q. What computational approaches optimize the compound’s pharmacokinetic properties while retaining target affinity?
- Methodology :
- ADME prediction : Use SwissADME or ADMETLab to assess solubility (LogP <3), metabolic stability (CYP450 inhibition), and blood-brain barrier penetration.
- SAR optimization : Modify the benzodioxole or fluorophenyl moieties to enhance binding to target proteins (e.g., kinases, GPCRs) while minimizing off-target effects .
- MD simulations : Perform 100-ns simulations (AMBER force field) to evaluate conformational stability in aqueous and lipid bilayer environments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported pharmacological activities of structurally similar analogs?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line, incubation time).
- Structural benchmarking : Overlay crystal structures of analogs to identify critical substituent orientations impacting activity .
- Statistical validation : Apply Student’s t-test or ANOVA to confirm significance (p <0.05) in replicated experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
